![molecular formula C20H22N2O5S2 B2384045 Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate CAS No. 312497-64-6](/img/structure/B2384045.png)
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C20H22N2O5S2 . It has an average mass of 434.529 Da and a mono-isotopic mass of 434.097015 Da .
Synthesis Analysis
The synthesis of thiophene derivatives, including Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, often involves the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of various classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, they can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the compound , have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Anticancer Properties
Thiophene derivatives also exhibit anticancer properties . This makes them a potential area of study for the development of new cancer treatments.
Antimicrobial Properties
Thiophene derivatives have been found to have antimicrobial properties , which could be useful in the development of new antibiotics or other types of antimicrobial treatments.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This could make them useful in a variety of industrial applications where corrosion resistance is important.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could have applications in the development of new electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This could have implications for the development of new display technologies.
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules are also used in the development of organic field-effect transistors (OFETs) . This could have applications in the development of new types of transistors.
Future Directions
Thiophene-based analogs, including this compound, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of this compound and developing new therapeutic agents based on its structure.
properties
IUPAC Name |
ethyl 2-(3-acetylsulfanylpropanoylamino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-4-27-20(26)16-12(2)17(18(25)21-14-8-6-5-7-9-14)29-19(16)22-15(24)10-11-28-13(3)23/h5-9H,4,10-11H2,1-3H3,(H,21,25)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDIXVVGFUIVMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)CCSC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.